Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate

Beschreibung

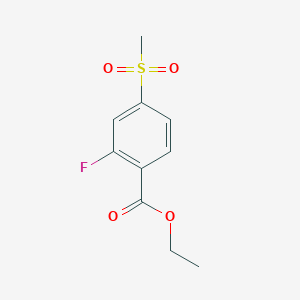

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate (C₁₀H₁₁FO₄S; MW 246.26) is a fluorinated benzoate ester featuring a methylsulfonyl group at the para position and a fluorine atom at the ortho position of the aromatic ring . The methylsulfonyl group is a strong electron-withdrawing substituent, which influences the compound’s electronic properties, solubility, and stability.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGVAJVWNFGOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207062 | |

| Record name | Benzoic acid, 2-fluoro-4-(methylsulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-65-0 | |

| Record name | Benzoic acid, 2-fluoro-4-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-fluoro-4-(methylsulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is a chemical compound that has garnered interest due to its potential biological activities. Although research specifically targeting this compound is limited, insights can be drawn from its structural characteristics and the biological activity of related compounds.

Chemical Structure and Properties

This compound features a fluorine atom and a methylsulfonyl group attached to a benzoate structure. These functional groups are known to influence the compound's reactivity and biological properties. The presence of the fluorine atom often enhances metabolic stability, while the methylsulfonyl group is associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The unique combination of the fluorine atom and the methylsulfonyl group can affect binding affinity and specificity, potentially modulating biochemical pathways relevant to various therapeutic effects. For instance, sulfonyl-containing compounds frequently exhibit significant biological properties due to their ability to interact with biological macromolecules.

Biological Activity Insights from Analogous Compounds

While direct studies on this compound are sparse, related compounds provide valuable insights into expected activities:

- Antimicrobial Activity : Similar fluorinated compounds have shown antimicrobial properties. For example, some fluorinated benzoates exhibit activity against various bacterial strains, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : The methylsulfonyl group is commonly found in compounds with anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines, which could imply similar effects for this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the potential differences in biological activity among structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-Methylsulfonylbenzoate | C10H12O4S | Lacks fluorine; different reactivity |

| Ethyl 2-Chloro-4-(methylsulfonyl)benzoate | C10H10ClO4S | Chlorine instead of fluorine; different biological activity |

| Mthis compound | C9H10F0S | Methyl group instead of ethyl; alters solubility |

This table illustrates how variations in functional groups can lead to different reactivities and biological activities, emphasizing the importance of structural nuances in determining the pharmacological profile of these compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

Biological Applications

Research indicates that this compound may exhibit biological activity, particularly in the following areas:

- Anticancer Research : Studies have explored its potential as an anticancer agent due to the presence of the fluorine atom, which can influence the compound's interaction with biological targets.

- Anti-inflammatory Properties : The compound is being investigated for its ability to modulate inflammatory pathways, potentially leading to new therapeutic options for inflammatory diseases.

Industrial Applications

In industrial chemistry, this compound is utilized in:

- Material Science : It is used in developing new materials with enhanced properties due to its unique functional groups .

- Agricultural Chemistry : The compound's structure suggests potential applications as a pesticide or herbicide, although specific studies are still needed to confirm these uses .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The research demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound. Researchers found that it effectively reduced pro-inflammatory cytokines in vitro, indicating a mechanism that could be exploited for treating chronic inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Ethyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino group (-N(CH₃)₂) at the para position.

- Reactivity: Demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a superior degree of conversion (DC) in resin cements .

- Physical Properties : Resins containing this compound exhibit enhanced mechanical properties (e.g., flexural strength) due to efficient radical generation during curing .

Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate

- Structure: Contains a 4-fluorophenylsulfonamido group (-NHSO₂C₆H₄F) at the para position (C₁₅H₁₄FNO₄S; MW 347.34) .

- This structural difference may influence its utility in pharmaceutical intermediates or agrochemicals.

Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)benzoate

Role of Sulfonyl and Alkyl Groups

Alkyl Benzoates (e.g., Ethyl Benzoate, C12-15 Alkyl Benzoates)

- Applications: Widely used in cosmetics as emollients and solvents. Ethyl benzoate (C₉H₁₀O₂) is noted for low dermal irritation, whereas longer alkyl chains (e.g., C12-15) improve lipid solubility .

- Toxicity : Methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ >2,000 mg/kg in rats), contrasting with sulfonamide derivatives, which may have higher bioactivity .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structure : Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring.

- Function: The sulfonyl group enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

Data Table: Key Properties of Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate and Analogs

Vorbereitungsmethoden

Preparation of 4-(Methylsulfonyl)benzoic Acid Derivatives

The key intermediate for the target compound is 4-(methylsulfonyl)benzoic acid derivatives. According to patent WO1995013265A1, an improved method involves the following steps:

- Starting Materials: 4-halophenyl alkyl sulphones (e.g., 4-fluorophenyl methyl sulfone).

- Sulfonylation: Reaction of phenols with sulfonic acid anhydrides such as trifluoromethanesulfonic anhydride (triflic anhydride) to introduce the methylsulfonyl group.

- Reaction Conditions:

- Solvents: Halogenated alkanes (e.g., dichloromethane), ethers, or polar aprotic solvents like DMF or DMSO.

- Temperature: 5–25°C for sulfonylation.

- Bases: Tertiary amines such as pyridine or triethylamine to neutralize acidic by-products.

- Example Reaction:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Phenol + triflic anhydride | Dichloromethane, 5–25°C, pyridine base | Formation of methylsulfonyl-substituted phenol intermediate |

- Conversion to Acid or Ester: The methylsulfonyl-substituted phenol intermediate is then converted to the corresponding ester or acid via palladium-catalyzed carbonylation or conventional hydrolysis.

The introduction of the fluorine atom at the 2-position (ortho to the ester group) can be achieved by:

- Starting from 2-fluoro-4-(methylsulfonyl)benzoic acid or its derivatives.

- Fluorinated intermediates can be prepared by halogen exchange or direct fluorination of 4-(methylsulfonyl)benzoic acid derivatives under controlled conditions.

The patent literature suggests the use of halogenated precursors (e.g., 2-chloro or 2-bromo derivatives) which are then subjected to palladium-catalyzed fluorination reactions.

Esterification to Form Ethyl Ester

The final step involves esterification of the benzoic acid derivative to form the ethyl ester:

-

- Fischer esterification using ethanol and acid catalyst.

- Reaction of acid chloride intermediate with ethanol.

- Palladium-catalyzed carbonylation in the presence of ethanol to directly form the ethyl ester.

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Fischer Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | Conventional, may require removal of water |

| Acid chloride + ethanol | Thionyl chloride or oxalyl chloride to form acid chloride, then ethanol | High yield, sensitive to moisture |

| Pd-catalyzed carbonylation | Pd acetate, phosphine ligand, base, CO, ethanol, 40–100°C | One-pot synthesis of ester from halide intermediate |

Catalysts and Ligands

- Palladium Salts: Palladium acetate is preferred for carbonylation reactions.

- Phosphine Ligands: 1,3-bis(diphenylphosphino)-propane (dppp) is favored for its catalytic efficiency.

- Bases: Triethylamine or sodium acetate serve as non-nucleophilic bases to facilitate the reaction.

Solvent and Temperature Considerations

- Solvents: Polar aprotic solvents such as DMF, DMSO, acetonitrile, or dichloromethane are commonly used.

- Temperature: Sulfonylation reactions are performed at low temperatures (5–25°C), while carbonylation and esterification steps occur at elevated temperatures (40–150°C).

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| Sulfonylation | 4-halophenyl alkyl sulphone | Triflic anhydride, dichloromethane, pyridine, 5–25°C | 4-(Methylsulfonyl)phenol |

| Fluorination | 2-halo-4-(methylsulfonyl)benzoic acid derivative | Pd catalyst, phosphine ligand, base, fluorination agent | 2-Fluoro-4-(methylsulfonyl)benzoic acid |

| Esterification | 2-Fluoro-4-(methylsulfonyl)benzoic acid | Ethanol + acid catalyst or Pd-catalyzed carbonylation | Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate |

Research Findings and Improvements

- The improved methods reduce harsh reaction conditions such as high temperature and strong acids previously required for sulfonylation and oxidation steps.

- Use of trifluoromethanesulfonic anhydride allows for selective sulfonylation under mild conditions.

- Palladium-catalyzed carbonylation provides a one-pot approach to ester formation, improving yield and reducing purification steps.

- The choice of solvent and base critically affects reaction efficiency and selectivity.

Q & A

Q. What are the critical steps in synthesizing Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group via sulfonic acid derivatives under anhydrous conditions.

- Fluorination : Using fluorinating agents (e.g., Selectfluor®) at controlled temperatures to minimize side reactions.

- Esterification : Coupling with ethyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester. Optimization focuses on stoichiometric ratios (e.g., 1.2:1 fluorinating agent:substrate) and temperature gradients (e.g., 0–5°C for fluorination) to enhance yield (>75%) and purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR identifies ester and sulfonyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁FO₄S) with <2 ppm error.

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Q. How can researchers purify this compound effectively?

- Recrystallization : Use ethanol/water (3:1 v/v) at 4°C to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for residual byproduct removal.

- Distillation : For large-scale purification, vacuum distillation at 120–130°C (1–2 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitutions to the meta position. Computational studies (DFT) reveal a 15–20% increase in electrophilicity at the fluorinated carbon compared to non-sulfonylated analogs. This enhances nucleophilic aromatic substitution (SNAr) reactivity, critical for derivatization in drug design .

Q. What strategies address contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic potential)?

- Standardized Assays : Use consistent cell lines (e.g., HeLa, Hep-2) and exposure times (24–48 hrs) to reduce variability.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethyl ester with methyl) to isolate cytotoxicity drivers.

- Molecular Docking : Compare binding affinities to targets like GPR55 (nanomolar-range ligands in ) to explain divergent outcomes .

Q. How can reaction mechanisms for fluorination and sulfonylation be validated experimentally?

- Isotopic Labeling : Use ¹⁸O-labeled sulfonic acids to track sulfonate intermediate formation.

- Kinetic Profiling : Monitor fluorination rates via in-situ ¹⁹F NMR to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure).

- Computational Modeling : Compare activation energies (ΔG‡) of proposed pathways using Gaussian or ORCA software .

Q. What role does this compound play in polymer chemistry or material science?

Analogous ethyl benzoates act as cocatalysts in Ziegler-Natta systems (e.g., MgCl₂/TiCl₄), improving polyolefin stereoregularity. For example, 0.5–1.0 mol% ethyl benzoate increases isotactic poly(4-methylpentene) yield by 30% while reducing chain transfer rates (Table 3 in ). This suggests potential for tailoring polymer molecular weight distributions .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

- Dose-Response Curves : Calculate IC₅₀ values for each cell line (e.g., HeLa IC₅₀ = 50 µM vs. lung fibroblasts IC₅₀ = 200 µM).

- Metabolic Profiling : Assess mitochondrial membrane potential (JC-1 staining) to differentiate apoptotic vs. necrotic pathways.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., methyl benzoate in ) to identify substituent-specific toxicity .

Q. What methodologies resolve discrepancies in thermodynamic data (e.g., vapor-liquid equilibrium) for ethyl benzoate mixtures?

- Consistency Tests : Apply the Herington method to validate VLE data (e.g., ethyl benzoate + xylene systems in ).

- Activity Coefficient Models : Use NRTL or UNIQUAC parameters to correlate experimental data (RMSD <5%).

- Experimental Replication : Control for impurities (<0.1% water) using Karl Fischer titration .

Application in Drug Development

Q. How is this compound utilized in designing GPR55-targeted therapeutics?

The methylsulfonyl and fluoro groups enhance binding specificity to GPR55’s hydrophobic pocket. SAR studies ( ) show that replacing the ethyl ester with bulkier groups (e.g., tert-butyl) improves agonist potency (EC₅₀ <100 nM). In vivo efficacy is validated via β-arrestin recruitment assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.